Home > Products > Screening Compounds P44080 > GPR52-agonist-17
GPR52-agonist-17 -

GPR52-agonist-17

Catalog Number: EVT-1534805
CAS Number:
Molecular Formula: C24H22F3N3O3S
Molecular Weight: 489.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GPR52-agonist-17 is a potent GPR52 agonist which dose-dependently suppresses methamphetamine-induced hyperlocomotion in mice.
Overview

GPR52-agonist-17 is a compound identified as a selective agonist for the G protein-coupled receptor 52 (GPR52), an orphan receptor primarily expressed in the brain, particularly in the striatum and cortex. This compound has gained attention due to its potential therapeutic applications in treating various neuropsychiatric disorders, including schizophrenia and mood disorders, by modulating dopaminergic signaling pathways.

Source

The development of GPR52-agonist-17 stems from extensive medicinal chemistry efforts aimed at discovering potent and selective GPR52 modulators. Notable studies have synthesized various compounds, including GPR52-agonist-17, through iterative structure-activity relationship (SAR) analyses that optimize binding affinity and functional activity at the receptor .

Classification

GPR52-agonist-17 belongs to a class of small molecule compounds that act as agonists for GPR52. These compounds are characterized by their ability to activate the receptor, leading to downstream signaling effects mediated by G proteins, specifically the stimulatory G protein Gs. This activation results in increased intracellular cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in various cellular processes .

Synthesis Analysis

Methods

The synthesis of GPR52-agonist-17 involves several key steps that utilize established organic chemistry techniques. The process typically begins with readily available starting materials, which undergo transformations through reactions such as palladium-catalyzed coupling, hydrolysis, and chlorination.

Technical Details

  1. Starting Materials: The synthesis utilizes compounds such as 9a and 7a as precursors.
  2. Palladium-Catalyzed Coupling: This method is employed to form carbon-nitrogen bonds, which are critical for constructing the core structure of GPR52-agonist-17.
  3. Chlorination: A chlorination step is included to introduce halogen substituents that enhance receptor binding affinity.
  4. Final Steps: The final compound is obtained through condensation reactions that link various functional groups, resulting in the desired pharmacophore .
Molecular Structure Analysis

Structure

The molecular structure of GPR52-agonist-17 can be described using its chemical formula and structural representation. It features a complex arrangement of aromatic rings and functional groups that contribute to its binding properties.

Data

Key structural data includes:

  • Molecular Weight: Approximately 400 Da.
  • Functional Groups: Includes amides, aromatic rings, and halogens.
  • 3D Conformation: The spatial arrangement allows optimal interaction with the GPR52 binding site.
Chemical Reactions Analysis

Reactions

The synthesis of GPR52-agonist-17 involves several critical reactions:

  1. Coupling Reactions: Forming key intermediates through palladium-catalyzed processes.
  2. Hydrolysis: Converting esters to acids or amines to enhance solubility and bioavailability.
  3. Chlorination: Introducing chlorine atoms to increase hydrophobic interactions with the receptor.

Technical Details

Each reaction step is optimized for yield and purity, employing techniques such as thin-layer chromatography (TLC) for monitoring progress and high-performance liquid chromatography (HPLC) for purification .

Mechanism of Action

Process

GPR52-agonist-17 exerts its effects by binding to the GPR52 receptor, activating it through a conformational change that facilitates coupling with the Gs protein. This interaction leads to increased cAMP production within cells.

Data

Experimental data indicate that the activation of GPR52 by agonists like GPR52-agonist-17 results in significant increases in intracellular cAMP levels, which are crucial for mediating various physiological responses related to mood regulation and neuroprotection .

Physical and Chemical Properties Analysis

Physical Properties

GPR52-agonist-17 is typically characterized by:

  • Appearance: White crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Chemical stability tests indicate that GPR52-agonist-17 remains stable under physiological conditions but may degrade under extreme pH or temperature variations.

Relevant data include:

  • Melting Point: Approximately 150°C.
  • LogP Value: Indicates moderate lipophilicity suitable for blood-brain barrier penetration .
Applications

Scientific Uses

GPR52-agonist-17 has potential applications in:

  1. Neuropharmacology: As a tool compound for studying the role of GPR52 in neuropsychiatric disorders.
  2. Therapeutic Development: Investigating its efficacy in preclinical models for conditions such as schizophrenia and depression.
  3. Biochemical Research: Understanding signaling pathways involving cAMP and their implications in neuronal function .
Molecular Characterization of GPR52

Genomic and Structural Features of GPR52

Chromosomal Localization and Amino Acid Sequence Analysis

GPR52 is encoded by a single exon located on human chromosome 1q24 (UniProt ID: Q9YAT5) [5] [9]. The receptor comprises 361 amino acids, featuring a canonical class A GPCR topology with seven transmembrane (TM) helices, an extracellular N-terminus (residues 1–39), and a cytoplasmic C-terminal helix (H8, residues 327–361) [5] [8]. Key conserved motifs include:

  • Asp2.50 (Ballesteros-Weinstein numbering): Critical for structural stability.
  • ECL2 cysteine residues (Cys40 and Cys94): Form a disulfide bridge essential for loop conformation [4] [10].Sequence analysis reveals low homology (<20%) to non-orphan GPCRs, minimizing off-target risks for therapeutic ligands [5] [8].

Crystal Structures of GPR52 in Ligand-Free and Agonist-Bound States

High-resolution structures (PDB: 6LI0, 6LI1, 6LI2) elucidate GPR52’s unique activation mechanism [1] [4] [10]:

Table 1: Key Features of GPR52 Crystal Structures

StatePDB IDResolution (Å)Notable Features
Ligand-free (Rubredoxin fusion)6LI12.80ECL2 occupies orthosteric pocket; basal conformation
Ligand-free (Flavodoxin fusion)6LI22.90Similar to 6LI1; confirms ECL2 self-activation
Agonist c17-bound6LI02.90c17 binds allosteric site; minimal ECL2 displacement
GPR52–mini-Gs complex6LI33.30TM6 outward shift (11.8 Å); Gs coupling without exogenous agonist
  • Ligand-free states (6LI1/6LI2): Extracellular Loop 2 (ECL2) penetrates the orthosteric pocket, mimicking an agonist [4] [10].
  • c17-bound state (6LI0): The synthetic agonist binds a side pocket between TM1, TM2, TM7, and ECL2, acting as a positive allosteric modulator rather than displacing ECL2 [4] [10].
  • Gs-coupled state (6LI3): Coupling induces a 5.2 Å outward movement of TM6, facilitating Gs protein engagement and cAMP production [4].

Role of Extracellular Loop 2 (ECL2) in Orthosteric Binding and Self-Activation

ECL2 (residues 176–198) is the cornerstone of GPR52’s constitutive activity [4] [10]:

  • Built-in Agonist: ECL2 residues Phe186 and Arg191 form hydrophobic and ionic interactions with TM3/TM5, stabilizing an active-like conformation [4] [10].
  • Self-Activation Mechanism:
  • Mutagenesis of ECL2 residues (e.g., R191A) reduces basal cAMP by >80% [4].
  • ECL2 deletion abolishes Gs coupling, confirming its irreplaceable role [10].
  • Allosteric Modulation: Synthetic agonists (e.g., c17, GPR52-agonist-17) bind adjacent to ECL2, enhancing its agonist-like positioning through:
  • Hydrogen bonds with Cys40, Asp188, and Glu191 [1] [4].
  • π-π stacking with Phe300 in TM7 [4] [10].

Ligand Recognition and Binding Mechanisms

Orthosteric vs. Allosteric Binding Pockets

GPR52 possesses two distinct ligand-binding sites [4] [10]:

  • Orthosteric Pocket: Occupied by ECL2; inaccessible to most exogenous ligands.
  • Allosteric Pocket: A 590 Å3 cavity near the extracellular surface, bounded by TM1/2/7 and ECL2. This site accommodates synthetic agonists like GPR52-agonist-17 [1] [4].

Key Residues for Agonist Binding

Mutagenesis and docking studies identify critical residues for agonist efficacy:

  • Polar anchors: Asp188 (TM2) and Glu191 (ECL2) form hydrogen bonds with ligands [4] [10].
  • Hydrophobic contacts: Phe300 (TM7) and Val109 (TM3) create a druggable subpocket [4].
  • Water-mediated interactions: Crystal structures reveal conserved water molecules bridging ligands to Asn43 (TM1) [10].

Molecular Pharmacology of GPR52 Agonists

Structural Diversity of Reported Agonists

GPR52 agonists share a tripartite pharmacophore: hydrophilic head, aryl linker, and hydrophobic tail [3] [5]. GPR52-agonist-17 exemplifies optimized derivatives:

Table 2: Properties of Select GPR52 Agonists

CompoundEC50 (nM)cLogPSolubility (µM)Key Structural Features
GPR52-agonist-171.8 ± 0.33.5853-Me pyrazole; δ-lactam; para-fluorobenzyl
HTL004117815.4 ± 1.23.1120Pyridyl δ-lactam; meta-fluorobenzyl
FTBMT5.6 ± 0.84.010Benzothiophene core; trifluoromethyl group
c178.9 ± 0.94.28Benzofuran; chlorophenyl linker

Structure-Activity Relationship (SAR) Insights

  • Lactam optimization: δ-Lactam (e.g., GPR52-agonist-17) outperforms γ/ε-lactams in potency and solubility [1].
  • Substituent effects:
  • 3-Methyl pyrazole in GPR52-agonist-17 boosts potency 10-fold versus des-methyl analogs (e.g., HTL0041178) by enhancing hydrophobic contact with Val109 [1].
  • N-Substitution on lactam reduces efficacy (e.g., compound 5 in [1]).
  • Lipophilic efficiency: GPR52-agonist-17 achieves high LLE (Lipophilic Ligand Efficiency = pEC50 – cLogP) of 5.8, balancing potency and physicochemical properties [1].

GPR52 Signaling and Therapeutic Relevance

Downstream Signaling Pathways

GPR52 couples exclusively to Gs/Golf proteins, triggering:

  • cAMP accumulation: Activates PKA, enhancing CREB phosphorylation and NMDA receptor function in cortical neurons [5] [8].
  • β-arrestin recruitment: Mediates ERK phosphorylation, influencing neuronal plasticity [5] [8].

Functional Antagonism of Dopamine Receptors

In striatal neurons:

  • D2 receptor antagonism: GPR52 activation in D2+ neurons suppresses Gi/o-mediated signaling, mitigating positive symptoms of psychosis [5] [7].
  • D1 receptor synergy: In cortical D1+ neurons, cAMP potentiation improves cognitive function [5] [8].

Experimental Agonist Profiling: Focus on GPR52-agonist-17

Table 3: In Vitro and In Vivo Profile of GPR52-agonist-17

PropertyValueMethod
Agonist potency (cAMP)EC50 = 1.8 ± 0.3 nMRecombinant CHO cell assay
cLogP3.5Chromatographic measurement
Solubility85 µMKinetic solubility assay (pH 7.4)
P-gp efflux ratio4.2MDCK-MDR1 assay
CNS penetration (Kp,uu)0.5 (rat)Unbound brain-to-plasma ratio
Metabolic stability (Cli)12 mL/min/kg (human)Liver microsomes

Key Findings:

  • Efflux challenge: The 3-Me group increases P-gp efflux (ratio = 4.2), limiting brain exposure [1].
  • Metabolic stability: Moderate Cli in humans supports once-daily oral dosing [1].
  • Proof of concept: Rescues psychosis-like behaviors in rodent models at 10 mg/kg po [1] [5].

Properties

Product Name

GPR52-agonist-17

IUPAC Name

N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide

Molecular Formula

C24H22F3N3O3S

Molecular Weight

489.51

InChI

InChI=1S/C24H22F3N3O3S/c1-14-21(23(33)28-8-9-31)20(13-32)30(29-14)19-7-3-5-16-12-18(34-22(16)19)11-15-4-2-6-17(10-15)24(25,26)27/h2-7,10,12,31-32H,8-9,11,13H2,1H3,(H,28,33)

InChI Key

VJMRKWPMFQGIPI-UHFFFAOYSA-N

SMILES

O=C(C1=C(CO)N(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO

Solubility

Soluble in DMSO

Synonyms

GPR52 agonist-17; GPR52-agonist 17; GPR52-agonist-17

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.